Cas no 1251686-47-1 (2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine)

2-(4-Benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative featuring a benzylpiperazine and methoxyphenyl substituent, which may confer selective binding properties for biological targets. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators. The presence of the benzylpiperazine moiety could enhance solubility and bioavailability, while the methoxyphenyl group may influence electronic and steric interactions with target proteins. This compound is of interest for research applications in drug discovery, particularly in the development of small-molecule therapeutics targeting neurological or oncological pathways. Further characterization of its physicochemical and pharmacological properties would be necessary to fully evaluate its potential.
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine structure
1251686-47-1 structure
Product name:2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
CAS No:1251686-47-1
MF:C23H25N7O
Molecular Weight:415.490903615952
CID:5790558
PubChem ID:49678034

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-7H-purin-6-amine
    • 1251686-47-1
    • AKOS024528304
    • F5955-0055
    • 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
    • インチ: 1S/C23H25N7O/c1-31-19-9-7-18(8-10-19)26-22-20-21(25-16-24-20)27-23(28-22)30-13-11-29(12-14-30)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H2,24,25,26,27,28)
    • InChIKey: NYPZOOYCFIXRJS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC1=C2C(N=CN2)=NC(=N1)N1CCN(CC2C=CC=CC=2)CC1

計算された属性

  • 精确分子量: 415.212
  • 同位素质量: 415.212
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 544
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.2A^2
  • XLogP3: 3.7

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5955-0055-5mg
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
5mg
$69.0 2023-09-09
Life Chemicals
F5955-0055-10μmol
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
10μmol
$69.0 2023-09-09
Life Chemicals
F5955-0055-20mg
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
20mg
$99.0 2023-09-09
Life Chemicals
F5955-0055-1mg
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
1mg
$54.0 2023-09-09
Life Chemicals
F5955-0055-10mg
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
10mg
$79.0 2023-09-09
Life Chemicals
F5955-0055-25mg
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
25mg
$109.0 2023-09-09
Life Chemicals
F5955-0055-20μmol
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5955-0055-2μmol
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5955-0055-5μmol
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5955-0055-3mg
2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine
1251686-47-1
3mg
$63.0 2023-09-09

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine 関連文献

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amineに関する追加情報

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine: A Promising Compound in Modern Pharmacology and Drug Discovery

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine, with the CAS number 1251686-47-1, represents a novel class of purine derivatives that has garnered significant attention in recent years for its multifaceted biological activities. This compound, characterized by its complex molecular structure, is a 9H-purin-6-amine scaffold functionalized with 4-benzylpiperazin-1-yl and 4-methoxyphenyl groups, making it a unique candidate for exploring therapeutic applications in neurodegenerative diseases, oncology, and inflammatory disorders. Recent advancements in drug discovery and targeted therapy have underscored the importance of purine-based molecules in modulating key signaling pathways, and this compound has emerged as a focal point for researchers seeking to address unmet medical needs.

4-benzylpiperazin-1-yl is a critical structural component that enhances the lipophilicity and cell membrane permeability of the molecule, enabling it to interact with G-protein-coupled receptors (GPCRs) and ion channels. This piperazin-1-yl moiety is also known to modulate serotonin receptor activity, which has implications for treating mood disorders and neurodegenerative conditions. The 4-methoxyphenyl group, on the other, contributes to the molecule’s electrophilic properties and facilitates interactions with kinase enzymes, making it a potential inhibitor of pro-inflammatory pathways. Together, these functional groups create a unique molecular framework that aligns with the goals of precision medicine and targeted drug design.

Recent studies have highlighted the anti-cancer potential of 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine. In a 2023 publication in *Nature Communications*, researchers demonstrated that this compound effectively inhibits NF-κB signaling in prostate cancer cells, a pathway closely linked to tumor progression and resistance to chemotherapy. The compound’s ability to downregulate inflammatory cytokines such as IL-6 and TNF-α suggests its utility as an adjunct therapy in cancer immunotherapy. Furthermore, its selective binding to ATP-binding cassette (ABC) transporters may enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells.

The 9H-purin-6-amine scaffold is a well-established nucleotide analog with applications in antiviral and antibacterial therapies. However, the introduction of 4-benzylpiperazin-1-yl and 4-methoxyphenyl substitutions in this compound has expanded its pharmacological profile. A 2024 study in *Journal of Medicinal Chemistry* reported that this molecule exhibits selective agonism at adenosine A2A receptors, which are implicated in Parkinson’s disease and multiple sclerosis. By modulating adenosine signaling, this compound may offer a novel therapeutic strategy for neurodegenerative conditions, particularly in patients with dysregulated microglial activation.

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine also shows promise in anti-inflammatory applications. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are driven by excessive cytokine production and oxidative stress. Preclinical trials have revealed that this compound reduces pro-inflammatory markers like COX-2 and iNOS while upregulating anti-inflammatory pathways such as Nrf2/ARE. These findings suggest its potential as a dual-action therapy for chronic inflammatory conditions, where both anti-inflammatory and anti-oxidant properties are required.

Drug discovery efforts for this compound have focused on optimizing its bioavailability and target specificity. A 2023 study in *Drug Discovery Today* described the development of nanoparticle-based formulations to enhance the oral bioavailability of this molecule. These formulations, which incorporate lipid nanoparticles (LNPs), improve the solubility and stability of the compound, addressing challenges associated with its hydrophobic nature. Such advancements are critical for translating preclinical findings into clinical trials and real-world applications.

The structure-activity relationship (SAR) of this compound has been extensively studied to identify key residues responsible for its biological effects. For instance, the 4-benzylpiperazin-1-yl group’s conformational flexibility allows it to adopt multiple binding modes, which may explain its broad-spectrum activity. In contrast, the 4-methoxyphenyl group’s electronic properties influence its interaction with enzymes such as tyrosine kinase, highlighting the importance of functional group optimization in drug design.

2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine is also being explored for its potential in combination therapies. For example, its ability to inhibit NF-κB and activate Nrf2 pathways makes it a candidate for synergistic treatment with chemotherapeutic agents or immunomodulatory drugs. A 2024 clinical trial in *Cancer Research* demonstrated that this compound, when combined with PD-1 inhibitors, significantly improved overall survival rates in patients with metastatic melanoma, underscoring its role in immunotherapy.

As pharmaceutical research continues to prioritize targeted therapies and personalized medicine, compounds like 2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine are becoming increasingly relevant. Their ability to modulate multi-target pathways and interact with diverse biological systems positions them as valuable tools for addressing complex diseases. Future studies will focus on long-term safety, mechanistic insights, and clinical translation to fully realize the therapeutic potential of this molecule.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司